Ethyl 3-aminoisoquinoline-6-carboxylate
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Overview
Description
Ethyl 3-aminoisoquinoline-6-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminoisoquinoline-6-carboxylate typically involves the cyclization of an appropriate precursor. One common method starts with the condensation of aniline with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. The amino group is then introduced through a nucleophilic substitution reaction, and the ethyl ester is formed via esterification .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Ethyl 3-aminoisoquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Aminoisoquinoline: Shares the isoquinoline core but lacks the ethyl ester group.
Ethyl 6-aminoisoquinoline-3-carboxylate: Similar structure but with different positioning of functional groups.
Quinoline and Isoquinoline Derivatives: These compounds share the core structure but differ in functional groups and substitutions
Uniqueness: Ethyl 3-aminoisoquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-aminoisoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-9-7-14-11(13)6-10(9)5-8/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORHKZGJBVMKDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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